(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole derivative under specific conditions. The reaction often requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, research is ongoing to explore the compound’s efficacy in treating diseases such as cancer and bacterial infections. Its unique mechanism of action and ability to modulate biological pathways are of particular interest.
Industry
Industrially, the compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with similar reactivity.
Benzothiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Phenylpyrazole derivatives: Compounds with a pyrazole ring that share similar chemical properties.
Uniqueness
What sets (5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
623936-37-8 |
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Molecular Formula |
C31H29N3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-10-15-26(22(27)3)29-24(19-34(32-29)25-13-8-5-9-14-25)17-28-30(35)33(31(37)38-28)18-23-11-6-4-7-12-23/h4-17,19,21H,18,20H2,1-3H3/b28-17- |
InChI Key |
XMEHFZJJNVTJBL-QRQIAZFYSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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